N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide
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Overview
Description
The compound N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide is a complex organic molecule characterized by its sulfonyl and tetrahydroquinolin groups. It finds applications in various fields such as chemistry, biology, and medicine due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of Intermediate Quinoline
Reagents: : Quinoline derivatives, ethanesulfonyl chloride.
Conditions: : Reaction under inert atmosphere, typically nitrogen or argon. Use of organic solvents like dichloromethane.
Step 2: Sulfonamide Formation
Reagents: : Intermediate quinoline, 2,4-dimethylbenzenesulfonamide.
Conditions: : Mild heating (50-80°C), catalyst (e.g., Lewis acids).
Industrial Production Methods
Batch Synthesis: : Carried out in multiple stages with purification steps in between to ensure high yield and purity.
Continuous Flow: : Employs continuous reactors for large-scale production, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation to form quinoline oxides.
Reduction: : Reduction to tetrahydroquinoline derivatives.
Substitution: : Aromatic substitution reactions, particularly on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, H2O2.
Reducing Agents: : LiAlH4, NaBH4.
Substitution: : Nitration, sulfonation with concentrated acids (e.g., H2SO4, HNO3).
Major Products
Oxidation: : Quinoline oxides.
Reduction: : Dihydroquinoline derivatives.
Substitution: : Nitro- or sulfonyl-substituted products.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis for creating more complex molecules.
Biology
Studied for its potential as an inhibitor in various enzymatic reactions.
Medicine
Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry
Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound operates through interaction with specific molecular targets such as enzymes and receptors. Its sulfonyl groups are essential for binding interactions, which inhibit or modulate the activity of target molecules. Pathways affected include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-benzenesulfonamide: .
N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzenesulfonamide: .
Uniqueness
The presence of both ethanesulfonyl and 2,4-dimethylbenzenesulfonamide groups in the same molecule enhances its binding affinity and specificity compared to similar compounds, making it particularly effective in its applications.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-4-26(22,23)21-11-5-6-16-13-17(8-9-18(16)21)20-27(24,25)19-10-7-14(2)12-15(19)3/h7-10,12-13,20H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQXWSVONDVFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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